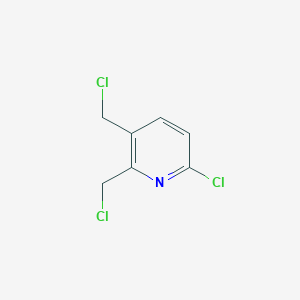

6-Chloro-2,3-bis(chloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-1-2-7(10)11-6(5)4-9/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMVICDINIHBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460168 | |

| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220001-94-5 | |

| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Substituted Pyridine Scaffolds in Organic Chemistry and Beyond

The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in chemistry. When this ring is functionalized with various substituent groups, it forms a class of compounds known as substituted pyridines. These scaffolds are of paramount importance due to their prevalence in both natural and synthetic compounds and their versatile applications in numerous scientific fields.

Substituted pyridine structures are integral to a vast array of naturally occurring molecules, including essential vitamins like niacin and pyridoxine, coenzymes, and a wide range of alkaloids such as nicotine. nih.govlifechemicals.com This natural prevalence has inspired chemists to incorporate the pyridine nucleus into synthetic molecules, leading to significant breakthroughs, particularly in medicinal chemistry. The pyridine scaffold is a "privileged scaffold," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Consequently, it is found in a large number of FDA-approved drugs. lifechemicals.comresearchgate.netrsc.org Examples include the anti-cancer drug Vismodegib and the muscle relaxant Papaverine. lifechemicals.com

Beyond their biological roles, substituted pyridines are workhorses in organic synthesis. They are often used as catalysts due to their basicity, low toxicity, and low volatility. wisdomlib.org The nitrogen atom in the ring can act as a nucleophile or a base, and its presence influences the reactivity of the rest of the ring, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity allows for the straightforward conversion of simple pyridines into a wide variety of functional derivatives, making them invaluable building blocks for constructing more complex molecules. nih.gov Their utility extends to materials science, where they are used as ligands for organometallic compounds and in the development of functional nanomaterials. nih.gov

| Compound Name | Classification | Significance |

|---|---|---|

| Nicotinamide (Niacinamide) | Natural Product (Vitamin B3) | Essential coenzyme in metabolic reactions. |

| Pyridoxine (Vitamin B6) | Natural Product (Vitamin) | Crucial for amino acid metabolism. |

| Vismodegib | FDA-Approved Drug | Used in the treatment of basal-cell carcinoma. lifechemicals.com |

| Etoricoxib | FDA-Approved Drug | A non-steroidal anti-inflammatory drug (NSAID). nih.gov |

| Torasemide | FDA-Approved Drug | An antihypertensive drug. lifechemicals.com |

Contextualizing Halogenated Pyridine Derivatives As Key Synthetic Intermediates

Halogenated pyridine (B92270) derivatives are a particularly important subclass of substituted pyridines that serve as versatile and crucial intermediates in organic synthesis. The introduction of one or more halogen atoms (F, Cl, Br, I) onto the pyridine ring provides a reactive "handle" that enables a wide variety of subsequent chemical transformations.

The carbon-halogen (C-Hal) bond is a key functional group that opens the door to numerous bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. nih.govnsf.gov These reactions allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern molecular construction. This capability makes halopyridines indispensable building blocks for synthesizing pharmaceuticals, agrochemicals, and advanced materials. nih.govnsf.govnih.gov

In the context of drug discovery and development, halopyridines are vital for conducting structure-activity relationship (SAR) studies. nih.govnsf.govalfa-chemistry.com By systematically replacing a halogen atom with various other functional groups, medicinal chemists can probe how different parts of a molecule interact with its biological target, thereby optimizing the compound's potency, selectivity, and pharmacokinetic properties. The ability to fine-tune molecular properties in this way is essential for designing effective and safe therapeutic agents. nbinno.com

Given their importance, the development of efficient and regioselective methods for pyridine halogenation is a significant and active area of chemical research. nih.govnsf.gov The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. nih.gov Researchers have therefore developed alternative strategies, such as using ring-opening and ring-closing sequences or installing directing groups to achieve selective halogenation at specific positions on the pyridine ring. nih.govnsf.gov

Research Landscape and Scholarly Contributions Pertaining to Bis Chloromethyl Pyridines

Precursor Synthesis and Controlled Functionalization of the Pyridine Core

The synthesis of 6-Chloro-2,3-bis(chloromethyl)pyridine logically commences with the construction and selective functionalization of a suitable pyridine precursor. A key starting material for this target molecule is 2,3-lutidine (B1584814) (2,3-dimethylpyridine). The strategic introduction of the chloro substituent at the 6-position and the subsequent chloromethylation of the methyl groups at the 2- and 3-positions are critical steps.

Regioselective Introduction of Methyl and Chloro Substituents

The regioselective introduction of substituents onto a pyridine ring is a fundamental challenge in heterocyclic chemistry. For the synthesis of the target compound, the precursor 6-chloro-2,3-lutidine is required. The direct chlorination of 2,3-lutidine can be a potential route. The chlorination of lutidine derivatives has been explored, for instance, the chlorination of 2,6-lutidine has been documented to yield 6-methyl-2-chloromethyl pyridine. google.com While this demonstrates the feasibility of side-chain chlorination, achieving selective chlorination at the 6-position of the 2,3-lutidine ring requires careful consideration of directing effects and reaction conditions.

An alternative approach involves the synthesis of a pre-chlorinated pyridine ring followed by the introduction of the methyl groups, though this is often a more synthetically demanding route. For instance, the synthesis of 2-amino-6-chloropyridine (B103851) has been achieved through the reduction of 2-hydrazino-6-chloropyridine. psu.edu Furthermore, the preparation of 6-chloro-2-pyridone from 2,3-dichloropyridine (B146566) highlights a method for introducing a chloro group at the 6-position. acs.org These methods, while not directly yielding 6-chloro-2,3-lutidine, provide insights into the regioselective chlorination of the pyridine nucleus.

A plausible synthetic route to 6-chloro-2,3-lutidine could involve the direct chlorination of 2,3-lutidine under controlled conditions to favor substitution at the less hindered 6-position. The reaction conditions would need to be optimized to minimize side reactions such as polychlorination or chlorination of the methyl groups.

Exploration of Pyridine Ring Activation for Substitution

To facilitate the regioselective introduction of the chloro substituent, activation of the pyridine ring can be employed. One common method for activating the pyridine ring towards electrophilic substitution is through the formation of a pyridine N-oxide. The N-oxide derivative alters the electronic distribution within the ring, making it more susceptible to attack at specific positions. For example, the N-oxidation of 2,3-lutidine can be achieved in high yield using RuCl₃·3H₂O as a catalyst with molecular oxygen. orientjchem.org The resulting 2,3-dimethyl-pyridine-N-oxide can then be subjected to chlorination. The reaction of picoline-N-oxides with chlorinating agents like phosphoryl chloride is a known method for introducing chlorine onto the pyridine ring, often accompanied by chlorination of the methyl group. wikipedia.orggoogle.com

Directed Chloromethylation and Related Halogenation Techniques

The introduction of the two chloromethyl groups at the 2- and 3-positions is a crucial step in the synthesis of the target molecule. This transformation can be approached through the direct chlorination of the methyl groups of a suitable precursor like 6-chloro-2,3-lutidine.

Control over Di-chloromethylation Selectivity at the 2- and 3-Positions

Achieving selective di-chloromethylation of the two adjacent methyl groups on the pyridine ring requires careful control of the reaction conditions to avoid over-chlorination to dichloromethyl or trichloromethyl groups, as well as to ensure both methyl groups react. Free radical chlorination is a common method for the chlorination of alkyl side chains on aromatic rings. This can be initiated by UV light or chemical initiators.

A patent describes the side-chain chlorination of lutidines using chlorine gas in an inert solvent in the presence of an acid-binding agent. google.com For 2,3-lutidine, this process yields 3-methyl-2-chloromethyl pyridine. google.com To achieve di-chloromethylation, the reaction stoichiometry and conditions would need to be adjusted. The use of a molar excess of the chlorinating agent and prolonged reaction times or more forcing conditions would likely be necessary to promote the chlorination of the second methyl group. The relative reactivity of the methyl groups at the 2- and 3-positions will also influence the selectivity of the reaction.

An alternative strategy involves the synthesis of the corresponding diol, 6-chloro-2,3-bis(hydroxymethyl)pyridine, followed by conversion of the hydroxyl groups to chlorides. This two-step approach can sometimes offer better control over the final product. The synthesis of pyridine-2,6-dimethanol from pyridine-2,6-dicarboxylic acid has been reported, followed by conversion to 2,6-bis(bromomethyl)pyridine (B1268884) using HBr. rsc.org A similar approach could be envisioned for the 2,3-disubstituted analogue, starting from 2,3-pyridinedicarboxylic acid.

Comparative Analysis of Chlorinating Agents and Catalytic Systems

Various chlorinating agents can be employed for the conversion of methyl groups to chloromethyl groups. Chlorine gas (Cl₂) under free-radical conditions is a common and cost-effective choice, though it can sometimes lack selectivity. google.com

For the conversion of hydroxymethyl groups to chloromethyl groups, several reagents are available. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. Phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) are also effective chlorinating agents for this purpose. wikipedia.orggoogle.comgoogle.com The choice of reagent can influence the reaction conditions and the purification of the final product.

Catalytic systems can also be employed to improve the efficiency and selectivity of chlorination reactions. For ring chlorination, catalysts are often used to control the regioselectivity. For side-chain chlorination, the focus is typically on controlling the degree of halogenation.

Innovative Approaches for Polysubstituted Pyridine Ring Construction

While the functionalization of a pre-existing pyridine ring is a common strategy, the construction of the polysubstituted pyridine ring from acyclic precursors offers an alternative and often highly flexible approach. Cycloaddition reactions are powerful tools for the synthesis of heterocyclic systems.

Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes provide a versatile method for the construction of substituted pyridines. orientjchem.org This approach allows for the assembly of the pyridine ring with a high degree of control over the substitution pattern.

Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes or ketones, often organocatalyzed, represent another powerful strategy for the de novo synthesis of substituted pyridines. wikipedia.orgrsc.org These methods can provide access to complex pyridine scaffolds from readily available starting materials.

Diels-Alder reactions involving 1-azadienes can also be utilized for the construction of the pyridine ring. google.commdpi.com These reactions can be performed under thermal conditions or catalyzed by transition metals, offering different avenues to access substituted pyridines.

These innovative ring construction methods could potentially be applied to the synthesis of a precursor to this compound, where the required substituents are incorporated into the acyclic starting materials.

Cascade Reactions and Multicomponent Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient approach to complex molecules. acsgcipr.orgnih.gov These reactions, often proceeding through a cascade of bond-forming events, adhere to the principles of green chemistry by minimizing steps, solvent use, and waste generation. nih.govacs.org The construction of pyridine rings via MCRs is well-established, with classic methods like the Hantzsch dihydropyridine (B1217469) synthesis providing a foundation for modern variations. acsgcipr.orgtaylorfrancis.com

A hypothetical multicomponent strategy for assembling the this compound core would involve the careful selection of acyclic precursors designed to cyclize and aromatize into the desired substitution pattern. This approach builds the heterocyclic core and installs the substituents in a single, highly convergent process. The key challenge lies in identifying or designing stable building blocks that contain the necessary chloro and chloromethyl functionalities.

For instance, a [3+2+1] disconnection approach could be envisioned, combining a three-carbon unit, a two-carbon unit, and an ammonia (B1221849) source. taylorfrancis.com The table below outlines a conceptual framework for the types of building blocks that could be employed in such a multicomponent synthesis for substituted pyridines.

| Reaction Type | Reactant A | Reactant B | Reactant C | Resulting Core |

| Hantzsch-type | β-Ketoester (x2) | Aldehyde | Ammonia | Dihydropyridine |

| Bohlmann-Rahtz | Enamine | α,β-Unsaturated Ketone | - | Pyridine |

| Guareschi-Thorpe | Cyanoacetamide | 1,3-Diketone | - | Pyridinone |

| Kröhnke | α,β-Unsaturated Ketone | Pyridinium Ylide | Ammonia | Pyridine |

To achieve the specific 6-chloro-2,3-bis(chloromethyl) substitution pattern, one might propose a reaction involving chlorinated precursors. A potential, though challenging, cascade reaction could involve a domino Michael addition/cyclization/aromatization sequence using precursors already containing the required functionalities, thereby assembling the target molecule in a highly atom-economical fashion. nih.gov

Transition Metal-Catalyzed Syntheses of Substituted Pyridines

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. acs.org These methods can be broadly categorized into two approaches for accessing substituted pyridines: de novo synthesis of the pyridine ring and post-functionalization of a pre-existing pyridine scaffold.

De novo Synthesis: This strategy involves the cycloaddition of smaller, unsaturated molecules to construct the pyridine ring. The most prominent example is the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by metals such as cobalt, rhodium, or nickel. This method allows for the convergent assembly of polysubstituted pyridines. Synthesizing this compound via this route would require specifically designed, and likely complex, alkyne and nitrile precursors, which presents a significant synthetic hurdle.

Post-Functionalization of a Pre-existing Ring: A more plausible and flexible approach involves the use of transition metal catalysis to introduce the required substituents onto a simpler, pre-formed pyridine or chloropyridine ring. This strategy relies on the powerful toolkit of cross-coupling and C-H functionalization reactions. nih.govrsc.org

A potential synthetic pathway could start with 2,3-lutidine. The sequence would involve:

C-6 Chlorination: Direct, regioselective chlorination of pyridines can be challenging. However, methods for the C-H functionalization of pyridine N-oxides or directed lithiation could potentially install a chlorine atom at the 6-position. researchgate.net

Side-Chain Chlorination: The two methyl groups at the C-2 and C-3 positions would then need to be converted to chloromethyl groups. While radical chlorination is a classic method, it can lack selectivity. A transition metal-catalyzed approach could offer a milder and more controlled alternative.

Alternatively, a cross-coupling strategy could be employed. For example, starting with a di- or tri-halopyridine, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) could be used to build the carbon skeleton, followed by functional group manipulations to yield the final product. acs.org The development of palladium pincer carbene complexes and other advanced catalyst systems continues to expand the scope of these transformations. sigmaaldrich.com

The table below summarizes key transition metal-catalyzed reactions applicable to the functionalization of pyridine rings.

| Reaction Type | Catalyst (Typical) | Reactants | Bond Formed | Position Functionalized |

| Suzuki Coupling | Pd | Halopyridine + Boronic Acid | C-C | C2, C3, C4 |

| Heck Coupling | Pd | Halopyridine + Alkene | C-C | C2, C3, C4 |

| Sonogashira Coupling | Pd/Cu | Halopyridine + Alkyne | C-C | C2, C3, C4 |

| Buchwald-Hartwig | Pd | Halopyridine + Amine | C-N | C2, C3, C4 |

| C-H Arylation | Pd, Rh, Ir | Pyridine + Aryl Halide | C-C | C2 (often directed) |

| C-H Alkylation | Rh | Pyridine + Alkene | C-C | C2 (often directed) |

While a specific, optimized synthesis of this compound using these advanced methods is not prominently documented, the principles of cascade reactions and transition metal catalysis provide a clear strategic blueprint. Future research in this area will likely focus on designing novel precursors for multicomponent reactions or developing highly selective catalytic systems for the direct C-H functionalization and chlorination of pyridine scaffolds to enable the efficient and scalable production of this and other complex heterocyclic molecules.

Investigation of Nucleophilic Substitution Reactions at the Chloromethyl Centers

The two chloromethyl groups on this compound are the primary sites for nucleophilic substitution reactions. These groups behave as reactive benzylic-type halides, a reactivity that is well-documented for analogous structures like 2,6-bis(chloromethyl)pyridine. youtube.com The substitution typically follows an SN2 mechanism, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. masterorganicchemistry.com

Scope and Limitations with Diverse Nucleophiles

The chloromethyl centers of this compound are susceptible to attack by a wide array of nucleophiles. While specific studies on this isomer are limited, extensive research on the related 2,6-bis(chloromethyl)pyridine provides significant insight into the expected scope of reactions. Nucleophiles based on nitrogen, phosphorus, sulfur, and oxygen can be employed to displace the chloride ions, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Primary and secondary amines, including anilines and cyclic amines like morpholine (B109124) and piperidine (B6355638), readily react to form the corresponding (aminomethyl)pyridine derivatives. researchgate.netsavemyexams.com However, reactions with primary amines can sometimes lead to multiple substitutions, where the newly formed secondary amine acts as a nucleophile itself, potentially leading to tertiary amines or complex mixtures. chemguide.co.uk

Phosphorus Nucleophiles: Phosphines and phosphites are effective nucleophiles for creating phosphinomethyl-substituted pyridines. For instance, phosphinoyl Grignard reagents have been successfully used in substitutions on 2,6-bis(chloromethyl)pyridine to synthesize ligands for metal coordination. acs.orgornl.govnih.gov

Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that can react to form thioether linkages. researchgate.net These reactions are typically efficient and provide a straightforward route to sulfur-containing pyridine derivatives.

The adjacent positioning of the two chloromethyl groups in the 2,3-isomer offers the potential for intramolecular cyclization reactions when using bidentate nucleophiles, which could lead to the formation of novel heterocyclic ring systems fused to the pyridine core.

Table 1: Examples of Nucleophilic Substitution Reactions on an Analogous Pyridine Compound Data based on reactions with 2,6-bis(chloromethyl)pyridine, analogous reactivity is expected for the 6-chloro-2,3-isomer.

| Nucleophile Class | Specific Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Nitrogen | Secondary Amines (e.g., piperidine) | (Aminomethyl)pyridine | researchgate.net |

| Phosphorus | Phosphinoyl Grignards | (Phosphinoylmethyl)pyridine | acs.orgnih.gov |

| Sulfur | Thiols / Thiolates | (Thioether)methylpyridine | researchgate.net |

| Nitrogen | Glutathione (B108866) | Glutathione conjugate | nih.govresearchgate.net |

Stereochemical Implications and Kinetic Studies

Stereochemistry: When the substitution reaction occurs at a prochiral chloromethyl group and leads to the creation of a new stereocenter, the stereochemical outcome is a critical consideration. As these reactions predominantly follow an SN2 pathway, a complete inversion of configuration at the carbon center is expected. masterorganicchemistry.comyoutube.com This "backside attack" by the nucleophile is a hallmark of the SN2 mechanism. masterorganicchemistry.com The benzylic-like nature of the chloromethyl groups enhances their reactivity in SN2 reactions. youtube.comcomporgchem.comresearchgate.net

Kinetic Studies: Detailed kinetic studies on this compound are not extensively documented. However, kinetic analyses of analogous nucleophilic aromatic substitution (SNAr) reactions on substituted pyridines and other halo-aromatics provide a framework for understanding the factors that influence reaction rates. researchgate.netscispace.comkci.go.krnih.gov For SN2 reactions at the chloromethyl centers, the rate law is expected to be second-order, with the rate dependent on the concentrations of both the pyridine substrate and the incoming nucleophile. masterorganicchemistry.com The rate would be influenced by:

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its effective reactivity.

Steric Hindrance: Increased steric bulk on the nucleophile or near the reaction center can slow the rate of reaction.

Kinetic investigations on related systems, such as the reaction of 2-chloropyridines with glutathione or the reactions of dinitrochlorobenzene with various pyridines, often confirm a two-step addition-elimination mechanism for SNAr reactions on the ring, which is distinct from the concerted SN2 mechanism at the chloromethyl side chains. nih.govresearchgate.netscispace.comkci.go.kr

Chemical Transformations Involving the Pyridine Heterocycle

The pyridine ring itself, being electron-deficient and substituted with an electron-withdrawing chlorine atom, presents a different set of reactivity challenges and opportunities compared to the chloromethyl side chains.

Electrophilic Aromatic Substitution Potentials

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is highly challenging. wikipedia.org The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the aromatic ring towards attack by electrophiles. rsc.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, halogenation), the pyridine nitrogen becomes protonated, which strongly deactivates the ring, making substitution nearly impossible. rsc.org

A common strategy to overcome this deactivation is the oxidation of the pyridine nitrogen to form a pyridine-N-oxide. wikipedia.orgalmerja.com The N-oxide group is electron-donating through resonance, thereby activating the ring, particularly at the 2- and 4-positions, for electrophilic attack. rsc.orgalmerja.comyoutube.comscripps.edu After the desired substitution is achieved, the N-oxide can be deoxygenated, often with a trivalent phosphorus reagent like PCl₃, to restore the pyridine ring. almerja.com For this compound, this N-oxide strategy would likely direct incoming electrophiles to the C-4 position.

Radical Functionalization Strategies

Given the difficulties associated with electrophilic substitution, radical functionalization offers a more viable alternative for modifying the C-H bonds of the pyridine ring. Radical-mediated C-H functionalization has emerged as a powerful tool for derivatizing electron-deficient heterocycles. acs.orgnih.govnih.gov These methods often operate under milder conditions than classical ionic pathways and can provide complementary regioselectivity.

Strategies for radical functionalization of pyridines include:

Minisci-type reactions: These reactions typically involve the generation of a nucleophilic radical that attacks the protonated, electron-deficient pyridine ring.

Photoredox Catalysis: Visible-light-induced processes can generate radicals from a variety of precursors, which can then be used to functionalize the pyridine scaffold. acs.orgacs.org Recent methods have utilized the formation of pyridinyl radicals to achieve novel C-H functionalizations with distinct regioselectivity compared to classical Minisci reactions. acs.org

For this compound, radical functionalization could potentially be used to introduce substituents at the C-4 or C-5 positions, which are not easily accessible through other means. researchgate.net

Coordination Chemistry and Interactions with Metal Centers

This compound is a valuable precursor for the synthesis of multidentate ligands used in coordination chemistry. wikipedia.org By performing nucleophilic substitution reactions at the two chloromethyl positions, a wide variety of donor atoms (e.g., N, P, S, O) can be introduced, creating a chelating scaffold. The adjacent 2,3-substitution pattern is ideal for forming five-membered chelate rings with a metal center, which are often highly stable.

The resulting ligand, featuring two donor arms and the pyridine nitrogen, can act as a tridentate "pincer" ligand. rsc.orgnih.govrsc.orguu.nl Pincer ligands are known for their ability to form highly stable, well-defined complexes with transition metals, which find applications in catalysis and materials science. rsc.orguu.nl

While direct studies on this specific isomer are sparse, the analogous 2,6-bis(chloromethyl)pyridine is widely used to synthesize ligands for various metals. These ligands have been shown to coordinate with:

Lanthanide Ions: Ligands derived from 2,6-bis(chloromethyl)pyridine have been used to form complexes with lanthanide nitrates, such as Nd(III) and Eu(III). acs.orgornl.govnih.gov

Transition Metals: Iron and other transition metals can be coordinated by pincer ligands synthesized from substituted pyridines. nih.gov

The combination of the pyridine nitrogen and the two customizable side-chain donors allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.

Table 2: Examples of Metal Complexes Formed from Ligands Derived from an Analogous Pyridine Precursor Data based on ligands synthesized from 2,6-bis(chloromethyl)pyridine.

| Metal Center | Ligand Type | Application/Complex Type | Reference |

|---|---|---|---|

| Lanthanides (Nd, Eu, Yb) | Bis(phosphinoylmethyl)pyridine N-oxide | Coordination complexes | acs.orgnih.gov |

| Iron | Pyridine-linked bis(anilide) pincer | Pincer complexes | nih.gov |

| Palladium / Platinum | Bis(phosphino)methyl pincer | Pincer complexes for catalysis | uu.nl |

| Coinage Metals (Cu, Ag, Au) | Bis(phosphinito)naphthyridine pincer | Bimetallic pincer complexes | rsc.org |

Ligand Formation and Complexation Studies

This compound serves as a foundational building block for crafting a variety of multidentate ligands. The two chloromethyl substituents are susceptible to nucleophilic substitution reactions, allowing for the introduction of various donor atoms. This process transforms the initial pyridine derivative into a chelating agent designed to bind with specific metal ions.

The general strategy involves reacting this compound with nucleophiles such as amines, phosphines, or thiols. Each chloromethyl group acts as an electrophilic site, leading to the formation of new carbon-nitrogen, carbon-phosphorus, or carbon-sulfur bonds. This synthetic versatility allows for the creation of ligands with tailored steric and electronic properties. For instance, analogous reactions with 2,6-bis(chloromethyl)pyridine are widely used to prepare bis(phosphinomethyl)pyridine N,P,P'-trioxides and carbene pincer ligands for palladium complexes. nih.govacs.orgsigmaaldrich.com

Once synthesized, these new polydentate ligands coordinate with transition metal ions. nih.govresearchgate.net The pyridine nitrogen atom typically acts as one coordination point, while the newly introduced donor atoms on the side chains complete the chelation, forming stable five- or six-membered rings with the metal center. This chelate effect results in thermodynamically stable metal complexes. Studies on related pyridine-based frameworks show coordination with a range of metals, including iron(II), nickel(II), palladium(II), and lanthanides like neodymium(III) and europium(III). nih.govacs.orgnih.gov The specific geometry of the resulting complex, which can range from square planar to octahedral, is influenced by the nature of the metal ion and the ligand's structure. nih.gov

| Reactant Class | Resulting Ligand Type | Potential Metal Complexes | Reference Analogue |

|---|---|---|---|

| Secondary Phosphines (e.g., R₂PH) | N,P,P'-Pincer Ligands | Palladium(II), Nickel(II) | 2,6-bis(chloromethyl)pyridine sigmaaldrich.com |

| Secondary Amines (e.g., R₂NH) | N,N,N'-Pincer Ligands | Iron(II), Cobalt(II) | 2,6-bis(iminomethyl)pyridine researchgate.net |

| Phosphinoyl Grignards | N,P,P'-Trioxide Ligands | Neodymium(III), Europium(III) | 2,6-bis(chloromethyl)pyridine acs.org |

| Aminonaphthalimides | Fluorescent Chemosensors | Mercury(II) | 2,6-bis(chloromethyl)pyridine sigmaaldrich.com |

Impact of Pyridine Nitrogen on Reactivity and Selectivity

The pyridine nitrogen atom plays a crucial, multifaceted role in the chemistry of this compound. Its influence extends from directing the outcome of substitution reactions to being a key participant in the final complexation with metal ions.

Electronic Effects: The nitrogen atom is more electronegative than carbon, and it exerts an electron-withdrawing inductive effect on the pyridine ring. This effect is compounded by the presence of the chloro-substituent at the 6-position. Together, they significantly reduce the electron density of the aromatic system. This deactivation makes the pyridine ring less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution, should suitable conditions be applied. Furthermore, this electron-withdrawing character lowers the basicity of the pyridine nitrogen, which in turn modulates the strength of the coordinate bond it forms with metal cations.

Steric and Directing Effects: The location of the nitrogen atom adjacent to the C2 position directly influences the reactivity of the C2-chloromethyl group. The lone pair of electrons on the nitrogen can participate in neighboring group effects or influence the transition state of substitution reactions at this position. This proximity is fundamental to the molecule's function as a pincer-type ligand precursor, where the nitrogen atom becomes the central anchor point for the chelating side arms.

Selectivity in Complexation: The predefined geometry, with the nitrogen donor and the two chloromethyl groups positioned at the 2 and 3 positions, provides a rigid scaffold that leads to high selectivity in ligand formation. The subsequent chelation of a metal ion is highly favored due to the formation of a stable five-membered ring involving the metal, the pyridine nitrogen, the C2 and C3 carbons, and the two donor atoms on the side chains. This structural arrangement is crucial for creating conformationally restricted and stable metal complexes, a desirable trait in areas such as catalysis and materials science. researchgate.net

| Structural Feature | Effect | Consequence for Reactivity and Selectivity |

|---|---|---|

| Pyridine Nitrogen Lone Pair | Lewis basicity | Acts as a primary coordination site for metal ions. |

| Nitrogen & 6-Chloro Substituent | Electron-withdrawing effect | Reduces ring electron density, lowers nitrogen basicity, and influences coordinate bond strength. |

| Ortho-positioning of -CH₂Cl groups | Geometric constraint | Favors the formation of stable 5-membered chelate rings upon reaction and complexation. |

| Nitrogen at Position 1 | Steric and electronic influence on C2 | Directs the reactivity of the adjacent C2-chloromethyl group and anchors the chelating arms. |

Advanced Applications in Organic Synthesis: 6 Chloro 2,3 Bis Chloromethyl Pyridine As a Modular Building Block

Scaffold for Diverse Heterocyclic Architecture Assembly

The bifunctional nature of 6-Chloro-2,3-bis(chloromethyl)pyridine, stemming from the two electrophilic chloromethyl groups at the C2 and C3 positions, allows it to act as a linchpin in cyclization reactions. By reacting with various dinucleophiles, it enables the regioselective formation of new rings appended to the pyridine (B92270) core, leading to a wide array of novel heterocyclic structures.

The 2,3-bis(chloromethyl)pyridine (B1602016) framework is particularly well-suited for the synthesis of bridged heterocyclic systems through double nucleophilic substitution reactions. A prominent example is its role in the formation of the diazabicyclo[4.3.0]nonane skeleton. The reaction of 2,3-bis-chloromethylpyridine with tosylamine proceeds via a sequential double alkylation, where the nitrogen nucleophile displaces both chloride ions to form a new bicyclic structure. This resulting bicycle contains a pyrrolidine (B122466) ring fused to a piperidine (B6355638) ring, creating a rigid, bridged system. beilstein-journals.orgresearchgate.net This transformation highlights the utility of the starting material in constructing intricate, three-dimensional molecules from acyclic precursors.

| Starting Material | Reagent | Product | Heterocyclic System Type |

| 2,3-bis-chloromethylpyridine | Tosylamine | 2-tosyl-2,8-diazabicyclo[4.3.0]nonane intermediate | Bridged |

This interactive table summarizes the synthesis of a key bridged heterocyclic derivative.

The heterocyclic scaffolds synthesized from the 2,3-bis(chloromethyl)pyridine core are often not the final target molecules but rather crucial advanced intermediates in the synthesis of pharmaceutically active compounds. beilstein-journals.org The bridged diazabicyclo[4.3.0]nonane system, for instance, is a key structural component of several potent antibiotics. researchgate.netcjph.com.cn

Specifically, the enantiomerically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is a vital intermediate for the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. newdrugapprovals.orggoogleapis.comscispace.com The synthesis of this intermediate relies on the cyclization reaction involving 2,3-bis-chloromethylpyridine, followed by catalytic reduction and chiral resolution. beilstein-journals.orgresearchgate.net The incorporation of this specific bicyclic amine into the quinolone core is critical for the drug's antibacterial activity and pharmacokinetic profile.

| Intermediate | Derived From | Application/Significance |

| (S,S)-2,8-diazabicyclo[4.3.0]nonane | 2,3-bis-chloromethylpyridine | Key building block for the antibiotic Moxifloxacin beilstein-journals.orgcjph.com.cn |

This interactive table details the application of an advanced organic intermediate derived from the pyridine building block.

Catalysis and Ligand Design in Modern Organic Transformations

The pyridine nucleus is a ubiquitous structural motif in the design of ligands for transition metal catalysis due to the coordinating ability of the nitrogen atom. The substitution pattern on the pyridine ring plays a crucial role in tuning the steric and electronic properties of the resulting metal complexes.

While pyridine derivatives are frequently employed as ligands, specific research detailing the application of this compound in the development of novel ligands for transition metal catalysis is not extensively documented in the scientific literature. The isomeric compound, 2,6-bis(chloromethyl)pyridine (B1207206), is more commonly utilized for creating pincer-type ligands where two coordinating arms flank the central pyridine nitrogen, allowing for tridentate coordination to a metal center. The adjacent positioning of the chloromethyl groups in the 2,3-isomer suggests a potential for forming bidentate chelating ligands, but this application remains a less explored area of research.

The synthesis of bridged and fused heterocycles from this compound is an excellent example of a regioselective transformation. Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites.

In the synthesis of the 2,8-diazabicyclo[4.3.0]nonane intermediate, the reaction with a dinucleophile like tosylamine is highly regioselective. beilstein-journals.org The two electrophilic chloromethyl groups are positioned ortho to each other on the pyridine ring. The reaction must proceed by forming bonds specifically between the nucleophile and both of these adjacent sites to achieve the desired bicyclic product. The formation of other isomers, which would result from the nucleophile reacting at different positions or failing to bridge the two sites, is not the favored pathway. This controlled cyclization, dictated by the specific arrangement of the reactive groups on the starting material, underscores its contribution to directing the outcome of complex organic reactions.

| Reaction Type | Reactants | Key Feature | Outcome |

| Double Nucleophilic Substitution / Cyclization | 2,3-bis-chloromethylpyridine + Tosylamine | Nucleophile specifically bridges the adjacent C2 and C3 positions. | Regioselective formation of a bridged bicyclic system beilstein-journals.org |

This interactive table illustrates the regioselectivity in the cyclization reaction.

Based on a comprehensive review of scientific literature, there is currently insufficient information available to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline provided.

The search results confirm the synthesis and existence of this compound. For instance, a scalable process for preparing 2,3-bis(chloromethyl)pyridine hydrochloride has been developed, highlighting its role as a key intermediate in the synthesis of more complex molecules. researchgate.netacs.org This indicates its utility as a chemical building block.

However, the available literature does not provide specific details regarding its application in the key areas requested:

Polymeric Architectures and Advanced Materials: There is no specific information on polymerization strategies utilizing the bis(chloromethyl) functionalities of the 6-chloro-2,3-isomer or on tailoring material properties through its integration into polymer chains.

Responsive and Sensing Platforms: Research on fluorescent chemosensors and supramolecular assemblies frequently involves pyridine derivatives, but the specific use of this compound in these applications is not documented in the search results. Studies in this area tend to focus on other isomers, such as 2,6-bis(chloromethyl)pyridine, which has been used to synthesize fluorescent chemosensors for mercury ions. sigmaaldrich.com

Organic Electronic and Optoelectronic Materials: There is no available data detailing the contribution or application of this compound in the development of organic electronic or optoelectronic materials.

While there is extensive research on pyridine-based materials in general, and on isomers like 2,6-bis(chloromethyl)pyridine, this information cannot be accurately extrapolated to the 6-chloro-2,3-isomer due to the significant impact that substituent placement has on a molecule's chemical and physical properties. Therefore, constructing a scientifically accurate article that strictly follows the provided outline is not possible with the currently available information.

Engagement in Materials Science and Functional Systems Development

Contribution to Organic Electronic and Optoelectronic Materials

Role in Organic Semiconductors and Conductive Polymers

There is no documented use of 6-Chloro-2,3-bis(chloromethyl)pyridine in the synthesis or as a component of organic semiconductors or conductive polymers. Research in this field extensively explores various heterocyclic compounds, including many pyridine (B92270) derivatives, for their electronic properties. These materials are valued for their tunable band gaps, charge transport capabilities, and processability.

Typically, pyridine-containing polymers are synthesized through various polymerization techniques where pyridine units are incorporated into the main polymer chain or as pendant groups to influence the material's electronic characteristics. The specific substitution pattern of this compound could theoretically be exploited to create novel polymer architectures. For instance, the two chloromethyl groups could serve as anchor points for polymerization reactions.

However, at present, no studies have been published that utilize this compound for these purposes. Consequently, no data on its impact on material properties such as conductivity, charge carrier mobility, or bandgap exists.

Computational and Theoretical Approaches to 6 Chloro 2,3 Bis Chloromethyl Pyridine Research

Quantum Chemical Characterization of Electronic Structure and Reactivity

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 6-Chloro-2,3-bis(chloromethyl)pyridine. Through quantum chemical calculations, it is possible to model its electronic structure and predict its reactivity without the need for empirical data. These theoretical approaches offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate thermodynamic properties such as the molecule's total energy, enthalpy, and Gibbs free energy, providing insights into its stability. While specific DFT studies on this compound are not extensively available in public literature, the methodology has been widely applied to other substituted pyridines. ias.ac.innih.gov For instance, studies on similar chlorinated pyridines use DFT to correlate electronic properties with observed chemical behavior. ijcrt.org

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT analysis of this compound, based on typical results for similar molecules.

| Parameter | Calculated Value (arbitrary units) | Significance |

| HOMO Energy | -8.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Chemical reactivity and stability |

| Total Energy | -1500 Hartrees | Thermodynamic stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. wjpsonline.com The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The chlorine atoms and the regions around the hydrogen atoms would exhibit positive potential (colored blue), indicating them as sites for nucleophilic interaction. The chloromethyl groups are expected to be highly reactive sites for nucleophilic substitution, and the MEP map would highlight the electrophilic character of the methylene (B1212753) carbons attached to chlorine. Such analysis is crucial for understanding the molecule's interaction with other reagents. ampp.orgchemrevlett.com

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Pathway Prediction

For reactions involving this compound, such as nucleophilic substitutions at the chloromethyl groups, computational modeling can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.

Transition state theory allows for the calculation of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, chemists can predict reaction rates and understand how different factors might influence the reaction's feasibility. For example, in a nucleophilic substitution reaction, a computational model could differentiate between an SN1 and SN2 mechanism by analyzing the intermediates and transition states involved. sciforum.netmdpi.com

Elucidating Substituent Effects on Reaction Kinetics and Selectivity

The pyridine ring in this compound contains multiple substituents (a chloro group and two chloromethyl groups) that influence its reactivity. Computational studies can systematically investigate the electronic and steric effects of these substituents on reaction outcomes.

For example, the electron-withdrawing nature of the chlorine atom at the 6-position and the nitrogen atom in the ring affects the reactivity of the two chloromethyl groups at the 2- and 3-positions. DFT calculations can quantify these effects by analyzing the charge distribution and orbital energies. This allows for predictions regarding the relative rates of substitution at the two different chloromethyl positions, thus explaining or predicting the regioselectivity of reactions. Such studies have been performed on other substituted pyridine systems to understand how different groups direct reactivity. acs.orgresearcher.life

Structure-Reactivity Relationship (SAR) Modeling for Predictive Synthesis

Structure-Activity Relationship (SAR) and its quantitative counterpart (QSAR) are modeling techniques used to correlate the chemical structure of a series of compounds with a specific property, such as their reactivity or biological activity. chemrevlett.com

In the context of predictive synthesis for this compound and its derivatives, SAR modeling could be employed to understand how variations in the substituents on the pyridine ring would affect the outcome of a particular synthetic step. By building a model based on a set of known reactions, it becomes possible to predict the reactivity, yield, or selectivity for a new, yet-to-be-synthesized derivative.

This predictive capability is highly valuable in synthetic chemistry for designing more efficient reaction pathways and for prioritizing synthetic targets. While QSAR is more commonly associated with drug discovery, its principles are applicable to understanding and predicting chemical reactivity for synthetic purposes. chemrevlett.comnih.gov For instance, a QSAR model could be developed to predict the rate of a nucleophilic substitution reaction on a series of substituted chloromethylpyridines, helping chemists to select the optimal starting materials and reaction conditions.

Computational Guidance for Rational Compound Design

Computational modeling serves as a crucial guide in the rational design of new molecules derived from this compound. By employing a variety of theoretical methods, chemists can predict the physicochemical properties and potential bioactivity of hypothetical derivatives before their synthesis, saving significant time and resources.

A fundamental aspect of this in silico design process is the use of Density Functional Theory (DFT). DFT calculations can provide valuable information about the electronic structure of this compound and its prospective derivatives. Key parameters such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) can be calculated. ijcrt.org

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the presence of electronegative chlorine atoms and the pyridine ring nitrogen influences the energies of these frontier orbitals. Computational studies on analogous chloromethylated pyridines have shown that these substituents significantly impact the electronic properties. ijcrt.org By modeling the introduction of different functional groups at the chloromethyl positions, researchers can systematically tune the HOMO-LUMO gap to design compounds with desired reactivity profiles.

The Molecular Electrostatic Potential (MEP) map is another powerful tool for rational compound design. It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring, making it a site for electrophilic attack or coordination with metal ions. Conversely, the areas around the hydrogen atoms and the chloromethyl groups would exhibit positive potential (blue regions), indicating susceptibility to nucleophilic attack. This information is invaluable for designing molecules with specific intermolecular interactions, such as in the development of ligands for metal complexes or inhibitors for biological targets.

The following table illustrates hypothetical calculated electronic properties for this compound and a designed derivative, showcasing how computational data can guide compound design.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -7.25 | -1.15 | 6.10 | 2.5 |

| Hypothetical Derivative A | -6.80 | -1.50 | 5.30 | 3.8 |

Note: The data in this table is illustrative and based on typical values for similar compounds, as direct computational studies on this compound are not extensively available in public literature.

Prediction of Novel Chemical Transformations

Beyond the design of new compounds, computational chemistry plays a pivotal role in predicting novel chemical transformations of this compound. The high reactivity of the two chloromethyl groups makes this molecule a versatile building block for a wide array of subsequent reactions.

Theoretical calculations can be employed to model the reaction pathways of this compound with various nucleophiles. By calculating the activation energies and the energies of transition states, chemists can predict the feasibility and selectivity of different reactions. For instance, the substitution of the chlorine atoms by different nucleophiles can be modeled to understand the reaction kinetics and to predict whether the substitutions will occur sequentially or simultaneously.

Computational methods are also instrumental in exploring the potential for this compound to participate in more complex, multicomponent reactions or cascade reactions to form intricate molecular architectures, such as polycyclic heterocyclic systems. The modeling of these reaction pathways can uncover novel synthetic routes that might not be intuitively obvious from experimental work alone.

Furthermore, in silico studies can predict the conformational preferences of the resulting products, which is particularly important for the synthesis of macrocycles or ligands where the three-dimensional structure is critical for its function. The inherent flexibility of the bis(chloromethyl) substituents allows for the formation of a variety of cyclic structures, and computational modeling can predict the most stable conformations of these products.

The following table provides a hypothetical comparison of calculated activation energies for the nucleophilic substitution of this compound with different nucleophiles, illustrating how computational predictions can inform the choice of reagents and reaction conditions.

| Nucleophile | Predicted Activation Energy (kcal/mol) for First Substitution | Predicted Activation Energy (kcal/mol) for Second Substitution | Predicted Reaction Type |

| Ammonia (B1221849) | 15.2 | 16.5 | SN2 |

| Thiophenolate | 12.8 | 14.1 | SN2 |

| Azide | 14.5 | 15.8 | SN2 |

Note: The data in this table is for illustrative purposes to demonstrate the predictive power of computational chemistry and is not based on published experimental or theoretical values for this specific molecule.

Concluding Remarks and Prospective Research Trajectories

Synthesis of Knowledge and Key Findings for 6-Chloro-2,3-bis(chloromethyl)pyridine

This compound is a trisubstituted pyridine (B92270) ring, featuring a chlorine atom at the 6-position and two chloromethyl groups at the 2- and 3-positions. The pyridine core, an electron-deficient aromatic heterocycle, is rendered even more electrophilic by the presence of the electron-withdrawing chlorine atom. The two chloromethyl groups are reactive functionalities, susceptible to nucleophilic substitution, making this compound a potentially versatile building block in organic synthesis.

The reactivity of the chloromethyl groups is a key feature of this compound. These groups are expected to readily undergo SN2 reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity would allow for the introduction of diverse functional groups, leading to a wide range of derivatives with potentially interesting biological or material properties.

Identification of Unexplored Research Avenues and Future Challenges in Halogenated Pyridine Chemistry

The field of halogenated pyridine chemistry is continually evolving, with ongoing efforts to develop more selective and efficient synthetic methods. nih.govnih.gov The synthesis of polysubstituted pyridines with precise regiochemistry, such as this compound, remains a significant challenge. nih.gov Future research will likely focus on the development of novel catalytic systems for the direct and selective C-H functionalization of pyridine rings, which could provide more straightforward access to such complex molecules. nih.gov

A major hurdle in the synthesis of polychlorinated pyridines is controlling the regioselectivity of the halogenation reactions. nih.gov The electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions, which can lead to a mixture of products. nih.gov The development of milder and more selective halogenation methods is therefore a key area for future investigation.

Furthermore, the selective functionalization of the two chloromethyl groups in this compound presents another research opportunity. Developing methods to differentiate the reactivity of these two groups would enable the stepwise introduction of different functionalities, leading to even greater molecular diversity.

Interdisciplinary Impact and Emerging Research Opportunities for the Compound's Derivatives

The derivatives of this compound hold potential for significant interdisciplinary impact. Pyridine and its derivatives are prevalent scaffolds in pharmaceuticals and agrochemicals. lifechemicals.com The ability to introduce various functional groups onto the this compound core could lead to the discovery of new bioactive molecules.

For example, the introduction of amine or imidazole (B134444) functionalities could lead to the development of novel metal-coordinating ligands, with potential applications in catalysis or as therapeutic agents. The structural motif of bis(chloromethyl)pyridine is known to be a precursor for such ligands. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The incorporation of this compound's derivatives into polymeric structures could also lead to new materials with tailored electronic or optical properties.

The exploration of the biological activity of derivatives of this compound is a promising area for future research. Screening these compounds for activity in areas such as oncology, infectious diseases, and neuroscience could uncover new therapeutic leads. The versatility of the chloromethyl groups allows for the creation of large and diverse chemical libraries for high-throughput screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.